molecular formula C14H11F3N4 B12903567 N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine CAS No. 787590-77-6

N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12903567
CAS No.: 787590-77-6
M. Wt: 292.26 g/mol
InChI Key: RPMZEXRKOOHIGR-UHFFFAOYSA-N
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Description

N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that contains both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the use of nitroalkenes or N,N-dimethylglyoxylamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in drug discovery and development.

Properties

CAS No.

787590-77-6

Molecular Formula

C14H11F3N4

Molecular Weight

292.26 g/mol

IUPAC Name

N-methyl-3-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H11F3N4/c1-18-12-13-20-8-11(21(13)7-6-19-12)9-4-2-3-5-10(9)14(15,16)17/h2-8H,1H3,(H,18,19)

InChI Key

RPMZEXRKOOHIGR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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